

Physicochemical Properties of Technical Grade Metrafenone: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of technical grade **metrafenone**, a broad-spectrum benzophenone fungicide. The information presented is intended to support research, development, and quality control activities by providing detailed data and standardized experimental protocols.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of technical grade **metrafenone**, facilitating easy comparison and reference.

Table 1: General Physicochemical Properties



Property	Value	Reference(s)
Appearance	Yellow-white, powdery, fine- crystalline solid with a light musty smell	[1]
Melting Point	99.2 – 100.8 °C	[1]
Boiling Point	Decomposes at approximately 310 °C	[1]
Relative Density	1.45 g/cm ³	[1]
Vapor Pressure	1.53×10^{-4} Pa at 20 °C 2.56 × 10^{-4} Pa at 25 °C	[1]

Table 2: Solubility Data

Solvent	Solubility (g/L at 20 °C)	Reference(s)
Water (pH 5)	0.000552	[2]
Water (pH 7)	0.000492	[2]
Water (pH 9)	0.000457	[2]
Dichloromethane	1950	[1]
Acetone	403	[1]
Toluene	363	[1]
Ethyl Acetate	261	[1]
Acetonitrile	165	[1]
Methanol	26.1	[1]
n-Hexane	4.8	[1]

Table 3: Partition and Dissociation Constants



Parameter	Value	Reference(s)
n-Octanol/Water Partition Coefficient (log P _o w)	4.3	[3]
Dissociation Constant (pKa)	No evidence of dissociation	[1]

Experimental Protocols

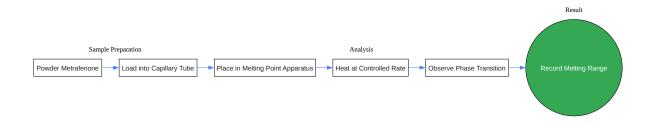
The following sections detail the methodologies for determining the key physicochemical properties of **metrafenone**.

Determination of Melting Point (Capillary Method - OECD TG 102)

This method is based on the principle of observing the temperature at which the phase transition from solid to liquid occurs.

- Sample Preparation: A small amount of finely powdered technical grade **metrafenone** is introduced into a capillary tube, which is then sealed at one end.
- Apparatus: A melting point apparatus consisting of a heated metal block or a liquid bath with a temperature control system and a means of observing the sample in the capillary tube is used.[4][5]
- Procedure: The capillary tube containing the sample is placed in the melting point apparatus.
 The temperature is raised at a controlled rate.
- Observation: The temperatures at which the substance begins to melt and at which it is completely molten are recorded to determine the melting range.[4][5]





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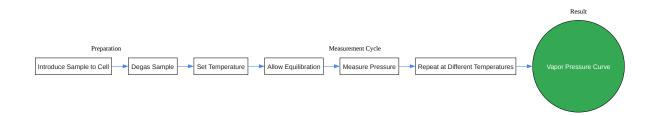
Diagram 1: Workflow for Melting Point Determination.

Determination of Vapor Pressure (Static Method - OECD TG 104)

The static method involves measuring the saturation pressure of the substance in equilibrium with its solid or liquid phase at different temperatures.

- Sample Introduction: A sample of technical grade metrafenone is placed into a temperaturecontrolled sample cell connected to a pressure measuring device.
- Degassing: The sample is degassed to remove any dissolved or adsorbed gases.
- Equilibration: The sample cell is brought to the desired temperature, and the system is allowed to reach thermal and vapor pressure equilibrium.[6]
- Measurement: The vapor pressure is measured using a suitable pressure transducer. This is repeated at a minimum of two other temperatures to establish the vapor pressure curve.[3][6]





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Diagram 2: Workflow for Vapor Pressure Determination.

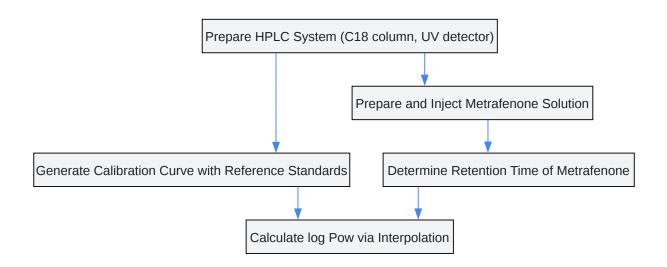
Determination of n-Octanol/Water Partition Coefficient (HPLC Method - OECD TG 117)

This method estimates the log P_0 w by measuring the retention time of the substance on a reverse-phase HPLC column.

- System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase is a mixture of acetonitrile and water.[7][8]
- Calibration: A calibration curve is generated by injecting a series of reference compounds with known log P₀w values and recording their retention times.
- Sample Analysis: A solution of metrafenone is injected into the HPLC system, and its retention time is determined.[2]



• Calculation: The log P_ow of **metrafenone** is calculated by interpolating its retention time on the calibration curve.[2][8]



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Diagram 3: Workflow for n-Octanol/Water Partition Coefficient Determination.

Determination of Water Solubility (Flask Method - OECD TG 105)

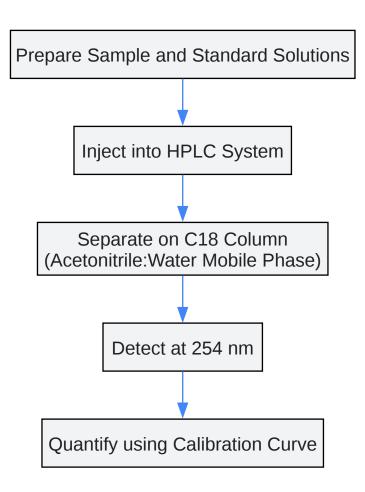
The flask method is suitable for substances with solubilities above 10^{-2} g/L, although **metrafenone**'s solubility is lower, the principle is adaptable.

- Sample Preparation: An excess amount of metrafenone is added to a flask containing purified water.
- Equilibration: The flask is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).[9][10]



- Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the aqueous solution.
- Quantification: The concentration of metrafenone in the clear aqueous phase is determined by a suitable analytical method, such as HPLC-UV or LC-MS/MS.[9][10]





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